molecular formula C12H13N3O3 B12119342 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(3-pyridinyl)-,methylester(9CI)

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(3-pyridinyl)-,methylester(9CI)

Cat. No.: B12119342
M. Wt: 247.25 g/mol
InChI Key: LZSGHKLGWWFCDE-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(3-pyridinyl)-,methylester(9CI) is a complex organic compound with a unique structure that includes both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(3-pyridinyl)-,methylester(9CI) typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the pyridine moiety. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of both pyrimidine and pyridine rings makes it a versatile scaffold for drug design.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify its structure allows for the optimization of its pharmacological properties.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key enzymes in metabolic pathways or receptors involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(3-pyridinyl)-,ethylester
  • 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(3-pyridinyl)-,2-methoxyethylester

Uniqueness

Compared to similar compounds, 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(3-pyridinyl)-,methylester(9CI) offers unique properties due to the presence of the methyl ester group. This functional group can influence the compound’s solubility, reactivity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 6-methyl-2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-7-9(11(16)18-2)10(15-12(17)14-7)8-4-3-5-13-6-8/h3-6,10H,1-2H3,(H2,14,15,17)

InChI Key

LZSGHKLGWWFCDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN=CC=C2)C(=O)OC

Origin of Product

United States

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